![molecular formula C27H22N6O2 B14474421 1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene CAS No. 71550-57-7](/img/structure/B14474421.png)
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene is an organic compound that contains multiple azide groups Azides are known for their high reactivity and are often used in organic synthesis and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene typically involves multiple steps, starting from simpler aromatic compounds. The azide groups are introduced through nucleophilic substitution reactions, where a halogen atom is replaced by an azide ion. Common reagents used in these reactions include sodium azide (NaN₃) and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require moderate to high temperatures and may involve catalysts to increase the reaction rate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety, especially given the hazardous nature of azides.
化学反応の分析
Types of Reactions
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene can undergo various types of chemical reactions, including:
Oxidation: The azide groups can be oxidized to form nitro compounds.
Reduction: Reduction of azide groups can lead to the formation of amines.
Substitution: The azide groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can replace the azide groups under appropriate conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amines corresponding to the original azide groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Employed in bioconjugation techniques, where it can be used to label biomolecules with fluorescent tags or other probes.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用機序
The mechanism of action of 1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene largely depends on the specific application and the chemical environment. In bioconjugation, for example, the azide groups can undergo click chemistry reactions with alkynes to form stable triazole linkages. This reaction is highly specific and efficient, making it valuable for labeling and modifying biomolecules.
類似化合物との比較
Similar Compounds
1-Azido-4-methylbenzene: A simpler azide compound with similar reactivity but fewer functional groups.
1-Azido-2-(trifluoromethyl)benzene: Contains both azide and trifluoromethyl groups, offering different reactivity and applications.
4-Azido-1,1′-biphenyl: Another azide compound with a biphenyl structure, used in similar applications.
Uniqueness
1-Azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene is unique due to its multiple azide groups and complex aromatic structure. This makes it particularly versatile for various chemical reactions and applications, offering more functionalization possibilities compared to simpler azide compounds.
特性
CAS番号 |
71550-57-7 |
|---|---|
分子式 |
C27H22N6O2 |
分子量 |
462.5 g/mol |
IUPAC名 |
1-azido-4-[4-[2-[4-(4-azidophenoxy)phenyl]propan-2-yl]phenoxy]benzene |
InChI |
InChI=1S/C27H22N6O2/c1-27(2,19-3-11-23(12-4-19)34-25-15-7-21(8-16-25)30-32-28)20-5-13-24(14-6-20)35-26-17-9-22(10-18-26)31-33-29/h3-18H,1-2H3 |
InChIキー |
HZBBDIQVVAFMMV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=C(C=C1)OC2=CC=C(C=C2)N=[N+]=[N-])C3=CC=C(C=C3)OC4=CC=C(C=C4)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


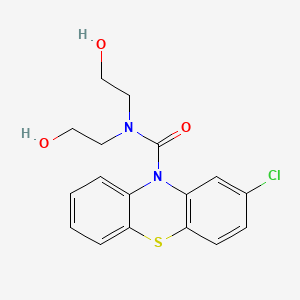
![7-[4-(acridin-9-ylamino)phenyl]heptanoic acid](/img/structure/B14474340.png)
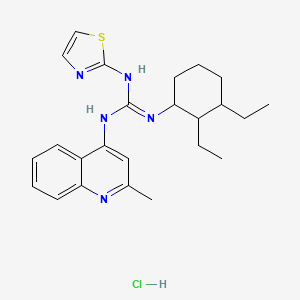
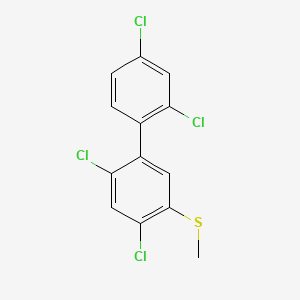


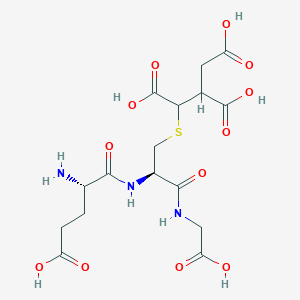
![3-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14474383.png)

![Benzamide, N-[2-[(2-chloro-4,6-dinitrophenyl)azo]-5-(diethylamino)phenyl]-](/img/structure/B14474399.png)
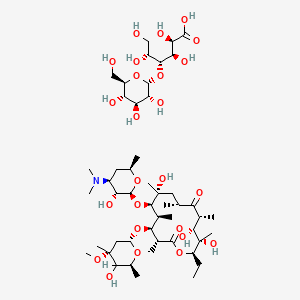
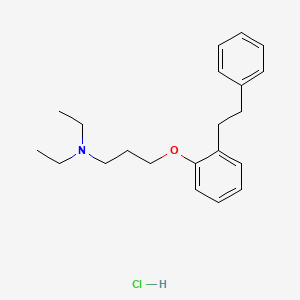
![N-Methyl-5-[(2-phenylpropyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14474441.png)

